molecular formula C18H14ClN3O2S B11529885 4-{[(E)-(3-chlorophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-(3-chlorophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11529885
M. Wt: 371.8 g/mol
InChI Key: WGULVCUTPHRQNR-UHFFFAOYSA-N
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Description

4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of bacterial infections and certain types of cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H14ClN3O2S/c19-15-5-3-4-14(12-15)13-21-16-7-9-17(10-8-16)25(23,24)22-18-6-1-2-11-20-18/h1-13H,(H,20,22)

InChI Key

WGULVCUTPHRQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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